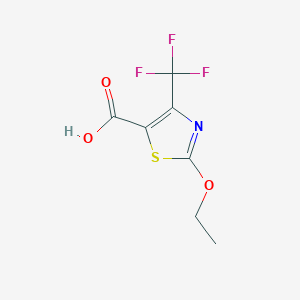

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Description

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an ethoxy group, a trifluoromethyl group, and a carboxylic acid group

Properties

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3S/c1-2-14-6-11-4(7(8,9)10)3(15-6)5(12)13/h2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDCEAAVFJOFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Chlorination

- Reactants : Trifluoroacetic ethyl acetoacetate and sulfuryl chloride.

- Conditions :

- Sulfuryl chloride is added dropwise to trifluoroacetic ethyl acetoacetate under cooling conditions (-15°C to -5°C).

- The reaction is maintained at 5°C to 15°C for 10 to 18 hours.

- Outcome : Formation of chlorinated intermediates such as dichloro trifluoroacetic ethyl acetoacetate.

- Notes :

- Unreacted trifluoroacetic ethyl acetoacetate is recovered via under-pressure distillation.

Step 2: Cyclization

- Reactants : Thioacetamide and the chlorinated intermediate.

- Conditions :

- Reaction conducted in dehydrated ethanol under reflux for 8 to 12 hours.

- Molar ratio of thioacetamide to intermediate: 1.02–1.06:1.

- Weight ratio of ethanol to intermediate: 2.0–3.2.

- Outcome : Formation of the thiazole ring structure.

Step 3: Hydrolysis

- Reactants : Sodium hydroxide and water.

- Conditions :

- Reaction conducted under reflux for approximately 3 hours.

- Outcome : Conversion of the cyclic intermediate into the final carboxylic acid product.

Step 4: Acidification

- After hydrolysis, ethanol is removed by decompression recycling. The mixture is then diluted with water and neutralized using concentrated hydrochloric acid to a pH of approximately 1. The product precipitates as a solid.

Yield and Purity

The described procedure achieves high yields (91–92%) with excellent purity levels (HPLC content >98%). The melting point of the final product ranges between approximately 163°C and 166°C.

Data Table: Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Trifluoroacetic ethyl acetoacetate + sulfuryl chloride | -15°C to -5°C; reaction at 5°C–15°C for ~13h | N/A | Intermediate recovery possible |

| Cyclization | Chlorinated intermediate + thioacetamide | Reflux in ethanol for ~12h | N/A | Formation of thiazole ring |

| Hydrolysis | Sodium hydroxide + water | Reflux for ~3h | N/A | Conversion to carboxylic acid |

| Acidification | Hydrolyzed mixture + HCl | pH ~1; aging ~2h | ~92% | Final product precipitation |

Notes on Optimization

Several parameters can be adjusted during synthesis:

- Temperature Control : Precise temperature control during chlorination (-15°C to -5°C) ensures minimal side reactions.

- Reagent Ratios : Maintaining optimal molar ratios (e.g., sulfuryl chloride at ~0.95 relative to trifluoroacetic ethyl acetoacetate) improves yield.

- Reaction Times : Prolonged reaction times during cyclization (8–12 hours) enhance ring closure efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thiazole ring.

Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Chemistry

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

Biology

Research into the biological activities of this compound has revealed potential applications in antimicrobial and anticancer therapies:

- Antimicrobial Activity: Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole compounds have shown effective inhibition against multiple bacterial strains.

- Anticancer Properties: In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves modulation of apoptotic pathways through caspase activation and upregulation of p53 expression.

Case Study: Cytotoxicity Evaluation

A detailed cytotoxicity evaluation was conducted on several cancer cell lines, yielding the following results:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 pathway |

| U-937 | 0.79 | Caspase activation and cell cycle arrest |

| A549 | 0.12 | Inhibition of proliferation through apoptosis |

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Medicinal Chemistry

The compound is being explored for its potential use in drug development due to its ability to inhibit specific enzymes related to disease pathways. Its unique properties make it suitable for designing new therapeutic agents targeting various diseases.

Industrial Applications

In addition to its medicinal uses, 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is utilized in the industrial sector for developing new materials with specific properties. This includes applications in polymer development and coatings, where its unique chemical characteristics can enhance material performance.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship highlight how modifications to the thiazole ring or substituents can significantly affect biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Methyl instead of ethoxy | Altered solubility properties |

| 4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Lacks ethoxy group | Different biological profile |

| 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Amino instead of ethoxy | Enhanced activity against pathogens |

These comparisons illustrate how slight structural changes can lead to significant differences in biological behavior.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole: Lacks the carboxylic acid group but has similar structural features.

4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Lacks the ethoxy group but retains the trifluoromethyl and carboxylic acid groups.

2-Ethoxy-1,3-thiazole-5-carboxylic acid: Lacks the trifluoromethyl group but has the ethoxy and carboxylic acid groups.

Uniqueness

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring with an ethoxy group and a trifluoromethyl group. Its molecular formula is with a molecular weight of approximately 241.19 g/mol. The compound's unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial activity. A study demonstrated that various thiazole compounds showed effective inhibition against a range of bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and the upregulation of p53 expression .

Case Study: Cytotoxicity Evaluation

A detailed cytotoxicity evaluation was conducted on several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 pathway |

| U-937 | 0.79 | Caspase activation and cell cycle arrest |

| A549 | 0.12 | Inhibition of proliferation through apoptosis |

These findings suggest that 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid may serve as a promising candidate for further development in cancer therapy .

The biological activity of 2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, thereby modulating their activity. This interaction can lead to altered cellular processes such as apoptosis, proliferation, and immune response modulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies show that modifications to the thiazole ring or substituents can significantly affect biological activity. For instance, variations in the ethoxy and trifluoromethyl groups can influence solubility and binding affinity to biological targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Methyl instead of ethoxy | Altered solubility properties |

| 4-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Lacks ethoxy group | Different biological profile |

| 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Amino instead of ethoxy | Enhanced activity against pathogens |

These comparisons illustrate how slight structural changes can lead to significant differences in biological behavior.

Medicinal Chemistry

2-Ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is being explored for its potential use in drug development. Its ability to inhibit specific enzymes related to disease pathways makes it a candidate for further research into therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry for creating more complex molecules with desired properties. Its unique chemical characteristics allow it to be utilized in various industrial applications such as polymer development and coatings .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-ethoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid?

- Methodology: The compound can be synthesized via alkaline hydrolysis of its ethyl ester precursor. A typical procedure involves refluxing the ester with aqueous sodium hydroxide (e.g., 1.5 h at 358 K), followed by acidification to pH 1 with HCl to precipitate the carboxylic acid. This method parallels the hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, yielding 85% purity (adjustable for ethoxy analogs) .

Q. How is the compound characterized structurally and analytically?

- Methodology:

- X-ray crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves the molecular geometry and substituent orientations .

- NMR and HPLC: H/C NMR confirms functional groups, while HPLC (e.g., 97% purity in commercial samples) validates purity .

Q. What solvents and conditions are suitable for crystallization?

- Methodology: Slow evaporation of ethyl acetate solutions produces high-quality crystals, as demonstrated for structurally similar thiazole-carboxylic acids .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties?

- Methodology: Density Functional Theory (DFT) models the electron-withdrawing effects of the trifluoromethyl group and ethoxy substituent. For example, studies on 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid reveal how substituents modulate frontier molecular orbitals and corrosion inhibition mechanisms .

Q. What crystallographic challenges arise during refinement?

- Methodology: SHELX programs (e.g., SHELXL) are robust for small-molecule refinement, even with high-resolution or twinned data. Challenges include resolving disordered ethoxy or trifluoromethyl groups, which require iterative refinement and validation via R-factor analysis .

Q. How does the ethoxy group influence reactivity compared to methyl analogs?

- Methodology: Comparative studies using Hammett constants or Fukui indices (via DFT) quantify the steric and electronic effects of ethoxy vs. methyl groups. For example, ethoxy may enhance solubility while reducing electrophilicity at the thiazole ring .

Q. Are there biomedically relevant applications for this compound?

- Methodology: Structural analogs (e.g., 4-amino(methyl)-1,3-thiazole-5-carboxylic acid) inhibit amyloid-β aggregation in neurodegenerative diseases. Bioactivity assays (e.g., Thioflavin T fluorescence) could test its efficacy against pathogenic proteins .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

- Analysis: Yields depend on reaction time, base concentration, and ester precursor purity. For instance, reports 85% yield under optimized conditions (1.5 h, NaOH), whereas incomplete hydrolysis or side reactions (e.g., ester degradation) may reduce efficiency in other setups .

Q. How reliable are computational predictions for substituent effects?

- Analysis: DFT accuracy hinges on basis sets and solvation models. Discrepancies between predicted and experimental dipole moments (e.g., for trifluoromethyl groups) may arise from neglecting solvent interactions in simulations .

Methodological Recommendations

- Synthesis: Optimize ester hydrolysis with kinetic monitoring (e.g., TLC) to minimize byproducts.

- Crystallography: Use SHELXD for phase determination and SHELXL for refinement, particularly for handling fluorine disorder .

- Bioactivity Screening: Pair molecular docking (targeting amyloid proteins) with in vitro assays to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.